molecular formula C7H4Cl2F3NO B8307585 2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine

2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8307585
M. Wt: 246.01 g/mol
InChI Key: RXDXLMHEOFIOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H4Cl2F3NO and its molecular weight is 246.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

2,5-dichloro-4-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H4Cl2F3NO/c8-4-2-13-6(9)1-5(4)14-3-7(10,11)12/h1-2H,3H2

InChI Key

RXDXLMHEOFIOGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloropyridin-4-ol (CAN 847664-65-7, 1.5 g, 9.15 mmol) in DMF (15 ml) in a microwave vial were added cesium carbonate (4.47 g, 13.7 mmol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (3.18 g, 13.7 mmol). The vial was sealed and heated at 90° C. overnight. The reaction mixture was diluted with ethylacetate and extracted with water. The organic phase was collected and the aqueous phase was back-extracted with ethylacetate. Organic phases were combined, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography eluting with a heptane/ethylacetate gradient on silica to yield the titled compound as a colorless oil (1.33 g, 59%). MS (ESI, m/z): 246.2 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
59%

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